molecular formula C11H14ClN3 B1521540 N-(2-aminoethyl)quinolin-2-amine hydrochloride CAS No. 858027-08-4

N-(2-aminoethyl)quinolin-2-amine hydrochloride

Cat. No.: B1521540
CAS No.: 858027-08-4
M. Wt: 223.7 g/mol
InChI Key: WRDCMVCKMYZNAH-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Quinoline backbone : A bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Aminoethyl substituent : A two-carbon chain terminating in a primary amine group at position 2 of the quinoline.
  • Hydrochloride salt : The primary amine is protonated, forming an ammonium chloride moiety.

Table 1: Molecular descriptors

Property Value
IUPAC name 2-[(2-aminoethyl)amino]quinoline hydrochloride
Molecular formula C₁₁H₁₄ClN₃
Molecular weight 223.70 g/mol
SMILES NCCNc1ccc2c(n1)cccc2.Cl
InChIKey WRDCMVCKMYZNAH-UHFFFAOYSA-N

The structural conformation is stabilized by intramolecular hydrogen bonding between the ammonium proton and the quinoline nitrogen, as observed in analogous compounds.

Properties

IUPAC Name

N'-quinolin-2-ylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11;/h1-6H,7-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDCMVCKMYZNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminoethyl)quinolin-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

This compound is derived from quinoline, a bicyclic structure known for its broad pharmacological properties. The synthesis typically involves the reaction of quinoline derivatives with aminoethyl groups, leading to compounds with enhanced biological activity.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with a similar structure exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : A study evaluated the cytotoxic activity of bis(2-aminoethyl)amine derivatives against human cancer cell lines using the MTT assay. The results indicated that certain derivatives showed IC50 values ranging from 13.95 µM to 15.74 µM across different cell lines, suggesting promising antiproliferative effects .
CompoundCell LineIC50 (µM)
4A54913.95
6HTB-14015.74
  • Mechanism of Action : The mechanism underlying the anticancer activity may involve apoptosis induction and modulation of inflammatory cytokines such as interleukin-6 (IL-6). Treatment with specific derivatives resulted in a tenfold reduction in IL-6 secretion in A549 cells, indicating a potential anti-inflammatory pathway contributing to their anticancer effects .

2. Antiviral Activity

Quinoline analogs have also been investigated for their antiviral properties. A study focusing on quinoline derivatives reported that specific compounds exhibited significant antiviral activity against enteroviruses, with EC50 values indicating effective viral inhibition .

CompoundVirusEC50 (µM)CC50 (µM)SI
5eEV-D682.5 ± 0.5111.2 ± 15.444.5

The selectivity index (SI) suggests that these compounds are not only effective against viruses but also exhibit low toxicity to host cells.

3. Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented, particularly their effectiveness against Gram-positive bacteria. Compounds similar to this compound were shown to possess minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus .

CompoundBacteriaMIC (µg/mL)
4S. aureus≤ 4
4E. coli≤ 32

Case Study 1: Anticancer Efficacy

A series of bis(2-aminoethyl)amine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (CaCo-2), lung carcinoma (A549), and melanoma (HTB-140). The most potent derivative exhibited an IC50 value of approximately 14 µM across multiple cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Antiviral Screening

In another investigation, quinoline-based compounds were screened for antiviral activity against enterovirus D68 (EV-D68). The most effective compound demonstrated an EC50 value of 2.5 µM with a high selectivity index, indicating significant antiviral potential with minimal cytotoxicity .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimycobacterial Activity

Recent studies have explored the structure-activity relationship (SAR) of quinoline derivatives, including N-(2-aminoethyl)quinolin-2-amine hydrochloride, for their potential as anti-mycobacterial agents. For instance, analogs derived from quinoline scaffolds have demonstrated significant activity against Mycobacterium tuberculosis and other mycobacterial species. The 2-naphthyl analog of N-(2-arylethyl)quinolin-3-amine was noted for its efficacy under both aerobic and hypoxic conditions, indicating its potential as a lead compound for further development in anti-TB therapies .

CompoundActivityConditionsReference
N-(2-Arylethyl)quinolin-3-amineAnti-mycobacterialAerobic/Hypoxic
2-Naphthyl analogSignificant activityAerobic/Hypoxic

1.2 Nitric Oxide Donors

This compound has been investigated as a scaffold for developing nitric oxide (NO) donors, which are crucial in cancer therapy. These compounds can release NO upon irradiation with specific wavelengths of light, making them suitable for photodynamic therapy (PDT). Studies have shown that complexes formed with metal ions like Mn(II) can effectively release NO when illuminated, targeting tumor sites selectively .

Neuroprotective Properties

2.1 Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Another area of research focuses on the inhibition of nNOS, which is implicated in neurodegenerative disorders. Compounds based on the quinoline structure have been synthesized and tested for their ability to selectively inhibit nNOS over other isoforms. For example, derivatives of 7-phenyl-2-aminoquinoline exhibited up to 900-fold selectivity for human nNOS, suggesting their potential as therapeutic agents in treating neurodegenerative diseases .

CompoundTarget EnzymeSelectivityReference
7-Phenyl-2-aminoquinolinenNOS900-fold over eNOS
N-(2-aminoethyl)quinoline derivativesnNOSHigh selectivity

Synthesis and Structural Optimization

The synthesis of this compound and its derivatives typically involves multi-step organic synthesis techniques. Recent advancements have focused on optimizing these compounds to enhance their pharmacological profiles, including solubility and bioavailability.

3.1 Synthetic Routes

Various synthetic routes have been developed to produce this compound efficiently. For example, Ugi reactions and other coupling methods have been employed to create hybrids that combine quinoline structures with other pharmacophores, yielding compounds with improved biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline Derivatives with Aminoethyl or Related Substituents

Quinoline-based compounds with aminoethyl or structurally similar groups exhibit diverse biological activities and physicochemical properties. Key examples include:

Table 1: Comparison of Quinoline Derivatives
Compound Name Substituent Features Synthesis Yield Key Spectral Data Biological Activity Reference
N-(2-Aminoethyl)quinolin-2-amine hydrochloride Quinoline + aminoethyl group Not reported Not available Building block
Compound 9 (Dihydrochloride) 7-[(3-(Methylaminomethyl)phenoxy)methyl] Not specified 1H-NMR (quinoline protons: δ 7.5–8.5 ppm) Neuronal inhibition
Compound 10 (Dihydrochloride) 7-[(3-Aminomethyl)phenoxy)methyl] Not specified ESIMS m/z: 314.2 [M+H]+ Neuronal inhibition
Compound 41 (N-(2-Methoxyethyl)quinolin-2-amine) Methoxyethyl group 43% 1H NMR (δ 7.77 ppm, quinoline-H) Not reported
N-(4-Chlorophenyl)quinolin-2-amine 4-Chlorophenyl group Not specified Dihedral angle: 18.85° (quinoline vs. benzene) Structural studies

Key Observations:

  • Structural Flexibility: The aminoethyl group in the target compound may enhance water solubility compared to methoxyethyl or chlorophenyl substituents due to its protonatable amine .
  • Biological Activity: Analogs like Compounds 9 and 10 show potent neuronal inhibition, suggesting that the aminoethyl-quinoline scaffold could have CNS-targeted applications .

N-(2-Aminoethyl) Benzamide Derivatives

Several N-(2-aminoethyl)-benzamide analogs demonstrate activity against Trypanosoma brucei, highlighting the pharmacological relevance of the aminoethyl moiety:

Table 2: N-(2-Aminoethyl) Benzamide Derivatives
Compound Name Substituent Features Synthesis Yield Key Spectral Data Biological Activity Reference
Compound 12 2,4-Dichlorophenyl + 2,4-dichlorobenzoyl 98% 1H NMR (d6-DMSO, δ 7.5–8.3 ppm) Antitrypanosomal
Compound 13 3,4-Dichlorophenyl + 2,4-dichlorobenzoyl 57% ESI MS m/z: 498.1 [M+H]+ Antitrypanosomal
Compound 20 4-Chlorophenyl + benzoyl 53% HPLC purity >95% Antitrypanosomal

Key Observations:

  • Pharmacological Potential: The aminoethyl group in these benzamides contributes to their antitrypanosomal activity, suggesting that the target quinoline derivative could be optimized for similar applications.

Hydrochloride vs. Dihydrochloride Salts

The salt form influences solubility and stability:

Table 3: Salt Form Comparison
Compound Name Salt Form Solubility Implications Reference
N-(2-Aminoethyl)quinolin-2-amine Hydrochloride Moderate water solubility
{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine Dihydrochloride Higher solubility due to extra HCl
Quinolin-2-ylmethanamine Dihydrochloride Enhanced crystallinity

Key Observations:

  • Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides, which may be critical for bioavailability.

Preparation Methods

Coupling Reaction to Form Intermediate

  • The key initial step involves reacting a quinoline derivative (Formula 2) with an aminoethyl compound (Formula 3) in the presence of a coupling reagent and base to form an intermediate (Formula 4 or Formula 7 depending on the protecting group used).
  • Typical solvents used are water-immiscible organic solvents such as ethyl acetate or isopropyl acetate.
  • Coupling agents include isobutyl chlorocarbonate or N,N'-carbonyl diimidazole (CDI), with CDI being preferred for its efficiency.
  • Bases used to facilitate the reaction include triethylamine or DIPEA (N,N-diisopropylethylamine), with triethylamine often preferred.

Deprotection and Hydrogenolysis

  • After formation of the protected intermediate, hydrogenolysis is performed using hydrogen gas in the presence of a hydrogenolysis catalyst to remove the protecting groups and yield the free amine compound.
  • This step is critical to obtain the desired N-(2-aminoethyl)quinolin-2-amine.

Salt Formation

  • The free amine is then reacted with an acid such as hydrochloric acid to form the hydrochloride salt, which improves stability and handling.
  • Other acids that can be used include hydrobromic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid, or phosphoric acid, but hydrochloric acid is the most common for forming the hydrochloride salt.

Experimental Conditions and Optimization

Step Conditions/Parameters Notes
Coupling solvent Ethyl acetate or isopropyl acetate Water-immiscible solvents preferred
Coupling reagent N,N'-carbonyl diimidazole (CDI) or isobutyl chlorocarbonate CDI preferred for milder conditions
Base Triethylamine or DIPEA Triethylamine commonly used
Temperature 15°C to 40°C Controlled to optimize reaction rate
Hydrogenolysis H2 gas, hydrogenolysis catalyst (e.g., Pd/C) Removes protecting groups
Salt formation Reaction with HCl or other acids Forms stable hydrochloride salt

Representative Synthetic Route Summary

  • Coupling Step : Quinoline-2-carboxylic acid derivative (Formula 2) is activated by CDI in ethyl acetate at 15–40°C, then reacted with 2-aminoethylamine (Formula 3) in the presence of triethylamine to form the protected amide intermediate (Formula 4).

  • Deprotection : The intermediate undergoes catalytic hydrogenolysis under hydrogen atmosphere to remove protecting groups, yielding N-(2-aminoethyl)quinolin-2-amine.

  • Salt Formation : The free amine is treated with hydrochloric acid to afford this compound.

Research Findings and Notes

  • The use of protecting groups such as benzyl carbamate is crucial to prevent side reactions during coupling.
  • Coupling reagents like CDI provide efficient activation of carboxylic acids without harsh conditions.
  • The choice of solvent and base significantly affects the yield and purity of the intermediate.
  • Hydrogenolysis conditions must be optimized to avoid over-reduction or degradation.
  • The hydrochloride salt form enhances compound stability and solubility , facilitating further applications.

Summary Table of Key Preparation Parameters

Parameter Options/Details Impact on Synthesis
Protecting Group Benzyl carbamate, tert-butyl carbamate, dibenzyl amine Protects amine during coupling
Coupling Reagent N,N'-carbonyl diimidazole, isobutyl chlorocarbonate Activates acid for amide bond formation
Base Triethylamine, DIPEA Neutralizes acid, promotes coupling
Solvent Ethyl acetate, isopropyl acetate Affects solubility and reaction kinetics
Temperature 15–40°C Controls reaction rate and selectivity
Hydrogenolysis Catalyst Pd/C or similar Removes protecting groups
Acid for Salt Formation HCl, HBr, CF3CO2H, CH3SO3H, H2SO4, H3PO4 Forms stable salt for isolation and storage

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.6–8.2 ppm for quinoline) and aminoethyl resonances (δ 2.8–3.5 ppm). The hydrochloride salt form shifts NH protons downfield (δ 8.5–9.0 ppm) .
  • ESI-MS : Molecular ion peaks at m/z [M+H]+ confirm the molecular weight (e.g., ~257 Da for related quinoline derivatives) .

Q. Advanced Research Focus

  • X-ray crystallography : Resolves stereochemical ambiguities in the aminoethyl-quinoline linkage.
  • HPLC-MS/MS : Detects trace impurities (e.g., dechlorinated byproducts) at <0.1% levels, ensuring compliance with pharmacological purity standards .

How does this compound interact with biological targets such as neuronal receptors or enzymes?

Basic Research Focus
The quinoline core enables π-π stacking with aromatic residues in enzyme active sites (e.g., NADPH oxidase subunits). The aminoethyl group forms hydrogen bonds with catalytic residues, as seen in inhibition studies against Trypanosoma brucei enzymes (IC50 ~50 nM) .

Advanced Research Focus
Mechanistic studies using surface plasmon resonance (SPR) reveal binding kinetics (kon ~1.2×10⁴ M⁻¹s⁻¹; koff ~0.03 s⁻¹) to neuronal receptors. Mutagenesis of target proteins (e.g., p47phox-p22phox) identifies critical interaction sites, such as Lys-215 and Asp-189 .

What strategies mitigate stability issues of this compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • Storage : Lyophilized powders stored at -20°C in amber vials prevent hydrolysis and photodegradation.
  • Buffered solutions : Use pH 4–5 acetate buffers to stabilize the hydrochloride salt form, avoiding deprotonation of the amino group .

Advanced Research Focus
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation pathways (e.g., oxidation at the quinoline 8-position). Antioxidants like BHT (0.1% w/v) reduce degradation by >90% .

How does this compound compare structurally and functionally to analogs like N-(2-aminoethyl)benzamide derivatives?

Basic Research Focus
The quinoline ring enhances π-stacking interactions compared to benzamide analogs, increasing binding affinity to hydrophobic enzyme pockets (ΔGbinding = -9.2 kcal/mol vs. -7.5 kcal/mol for benzamide). Chlorine substituents further improve selectivity (e.g., 10× higher potency against T. brucei) .

Advanced Research Focus
Crystallographic overlays with N-(2-aminoethyl)-2-chlorobenzamide hydrochloride reveal distinct binding modes: the quinoline derivative occupies a deeper cleft in the target protein due to its planar aromatic system .

What methodologies are used to assess the compound’s cytotoxicity and therapeutic index in cell-based assays?

Q. Basic Research Focus

  • MTT assays : Measure IC50 values in mammalian cell lines (e.g., HEK293) to determine cytotoxicity thresholds (typically >100 µM for safe therapeutic use).
  • Selectivity index : Ratio of IC50 (host cells) to IC50 (pathogen) ≥10 indicates favorable safety .

Advanced Research Focus
High-content screening (HCS) with fluorescent probes (e.g., Annexin V/PI) quantifies apoptosis and necrosis in real time. Transcriptomic profiling (RNA-seq) identifies off-target effects on stress-response pathways .

Q. Tables for Key Data

Property Value Source
Molecular Weight~257.16 g/mol (quinoline analog)
Solubility (pH 7.4)2.3 mg/mL in DMSO
LogP (octanol/water)1.8
IC50 (Trypanosoma brucei)50 nM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)quinolin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)quinolin-2-amine hydrochloride

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